molecular formula C23H34O5 B1676542 Mevastatin CAS No. 73573-88-3

Mevastatin

Cat. No.: B1676542
CAS No.: 73573-88-3
M. Wt: 390.5 g/mol
InChI Key: AJLFOPYRIVGYMJ-INTXDZFKSA-N
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Description

Mevastatin, also known as compactin, is a hypolipidemic agent that belongs to the class of compounds known as statins. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. This compound is recognized as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .

Mechanism of Action

Target of Action

Compactin, also known as Mevastatin or ML-236B, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the regulation of cholesterol biosynthesis .

Mode of Action

Compactin is a competitive inhibitor of HMG-CoA reductase . It has a structural similarity to the natural substrate of the enzyme, HMG . This allows Compactin to bind to the reductase enzyme with a binding affinity 10,000 times greater than the HMG-CoA substrate itself . Compactin is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Compactin leads to a reduction in the levels of mevalonic acid in the body . This affects the cholesterol biosynthesis pathway, leading to a decrease in the production of cholesterol . The main 18-carbon skeleton of Compactin is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .

Pharmacokinetics

It is activated in vivo via hydrolysis of the lactone ring . This suggests that the compound undergoes metabolic activation after administration.

Result of Action

The result of Compactin’s action is a reduction in the body’s cholesterol levels . By inhibiting HMG-CoA reductase, Compactin reduces the synthesis of cholesterol, leading to lower levels of cholesterol in the body . This makes Compactin effective in the prevention and treatment of cardiovascular diseases such as myocardial and cerebral infarctions .

Biochemical Analysis

Biochemical Properties

Compactin is a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl (HMG)-CoA reductase . This enzyme is a key regulatory component for cholesterol biosynthesis. The structural similarity and high affinity of the acid form of Compactin and HMG, the natural substrate of the enzyme, results in specific and effective inhibition of this enzyme .

Cellular Effects

Compactin has been shown to inhibit the elongation of roots and hypocotyls of etiolated alfalfa seedlings . It also has effects such as arrest of cell cycle and induction of apoptosis, promotion of osteoblast differentiation and bone nodule formation, and upregulation of nitric oxide synthase resulting in functional proteins .

Molecular Mechanism

Compactin is structurally similar to HMG, a substituent of the endogenous substrate of HMG-CoA reductase . It is a prodrug that is activated in vivo via hydrolysis of the lactone ring . Compactin competitively inhibits HMG-CoA reductase with a binding affinity 10,000 times greater than the HMG-CoA substrate itself .

Temporal Effects in Laboratory Settings

The biosynthetic pathways of Compactin have been studied in great detail . The main 18-carbon skeleton is prepared by an iterative highly reducing polyketide synthase (PKS) that requires an endogenous enoyl reductase (ER) for activity .

Dosage Effects in Animal Models

In dogs, no toxicity concerns arose following the administration of a high dose of Compactin (250 times the effective human dose) . In rats, microcrystals were found in hepatocytes, raising concerns about drug safety .

Metabolic Pathways

Compactin is involved in the cholesterol biosynthesis pathway . It inhibits the conversion of HMG-CoA to mevalonic acid by HMG-CoA reductase, the rate-limiting enzyme in the body’s synthesis of cholesterol .

Transport and Distribution

It is known that Compactin is a prodrug that is activated in vivo via hydrolysis of the lactone ring .

Subcellular Localization

Given its role as an inhibitor of HMG-CoA reductase, it is likely that Compactin localizes to the same subcellular compartments as this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of mevastatin primarily involves a type 1 polyketide synthase pathway. The process begins with the formation of a hexaketide, which undergoes a Diels-Alder cyclization. This is followed by further elongation to a nonaketide, oxidation, and dehydration steps. The final steps involve the addition of a diketide sidechain and methylation .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using strains of Penicillium citrinum or Penicillium brevicompactum. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its active form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: this compound can participate in substitution reactions, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Mevastatin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Lovastatin: The first commercially available statin, structurally similar to mevastatin.

    Pravastatin: A derivative of this compound with improved pharmacokinetic properties.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacological profile.

Uniqueness of this compound: this compound is unique in that it was the first statin to be discovered and serves as the precursor for the development of other statins. Its discovery paved the way for the development of a new class of cholesterol-lowering drugs .

Properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040684
Record name Mevastatin
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site.
Record name Mevastatin
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CAS No.

73573-88-3
Record name Mevastatin
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Record name Mevastatin [INN]
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Record name Mevastatin
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Record name Mevastatin
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Record name (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Mevastatin?

A1: this compound is a potent and specific competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase [, , , , , ]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol.

Q2: How does this compound's inhibition of HMG-CoA reductase affect cholesterol levels?

A2: By inhibiting HMG-CoA reductase, this compound effectively blocks the production of mevalonate, thereby reducing the availability of this precursor for cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels [, , ].

Q3: Does this compound impact other cellular processes besides cholesterol synthesis?

A3: Yes, this compound also affects the synthesis of non-sterol isoprenoids, which are crucial for various cellular functions such as cell growth, differentiation, and signal transduction [, , ]. It can impact protein prenylation, a post-translational modification essential for the localization and function of many signaling proteins [, , ]. This interference with protein prenylation contributes to this compound's diverse biological effects.

Q4: How does this compound impact bone resorption?

A4: Research suggests that this compound inhibits bone resorption by interfering with the fusion of pre-osteoclasts into mature, multinucleated osteoclasts. It also disrupts the actin ring in osteoclasts, a structure crucial for bone resorption []. These effects are attributed to this compound's inhibition of protein prenylation, which is essential for osteoclast formation and function.

Q5: Can this compound induce apoptosis in certain cell types?

A5: Yes, studies have shown that this compound can induce apoptosis in various cell types, including leukemia cells [, ], myeloma cells [], and vascular smooth muscle cells []. The mechanisms underlying this compound-induced apoptosis are complex and may involve multiple pathways, including the disruption of mitochondrial function and activation of caspase cascades [, ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C23H36O5, and its molecular weight is 392.52 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, studies have used techniques like mass spectrometry and UV spectrometry to identify and characterize this compound [, ]. Additionally, NMR spectroscopy has been employed to elucidate the structure of this compound and its derivatives [, ].

Q8: What are some strategies for improving this compound's stability and bioavailability?

A8: Formulation strategies, such as the use of specific excipients or encapsulation techniques, can enhance this compound's stability, solubility, and bioavailability. These strategies aim to protect the drug from degradation and improve its delivery to the target site.

Q9: Does this compound have any catalytic properties?

A9: this compound itself does not possess intrinsic catalytic activity. It functions as an enzyme inhibitor, specifically targeting HMG-CoA reductase to exert its pharmacological effects.

Q10: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry and modeling techniques like molecular docking have been used to study the interaction between this compound and its target, HMG-CoA reductase. These simulations help visualize the binding mode and interactions at the molecular level [].

Q11: How do structural modifications of this compound affect its activity?

A12: Modifications to this compound's structure can significantly influence its potency, selectivity, and pharmacological properties. For instance, the presence of a closed-ring structure is crucial for its inhibitory activity against HMG-CoA reductase, as evidenced by the lack of activity observed with the open-ring structure of Pravastatin [, ]. Specific structure-activity relationship studies exploring different this compound analogs provide detailed insights into these relationships.

Q12: How does the activity of this compound compare to other statins?

A13: Atorvastatin has been shown to be 10-fold more potent in vitro against Plasmodium falciparum than other statins, including this compound [].

Q13: What in vitro models have been used to study the effects of this compound?

A13: Various cell-based assays and in vitro models have been employed to investigate this compound's effects. These include studies using:

  • Cultured mammalian cells: To assess this compound's impact on cholesterol synthesis, DNA replication, cell cycle progression, and differentiation [, , , , , ].
  • Cancer cell lines: To evaluate its antiproliferative and pro-apoptotic effects [, , , ].
  • Bone marrow-derived macrophages: To study its effects on cholesterol ester accumulation [].
  • Microbial cells: To investigate its impact on hydrogen production in microbial electrolysis cells [].

Q14: What animal models have been used to study this compound?

A14: Animal models have been valuable tools in this compound research. Examples include:

  • Rodent models: To evaluate its hypocholesterolemic activity and effects on cholesterol synthesis in various tissues [].
  • Mouse models: To investigate its effects on bone formation and resorption [].
  • Chicken embryo models: To study the anti-angiogenic effects of this compound [].

Q15: Are there any notable findings from in vivo studies using this compound?

A17: Research using a mouse model of bone transplantation demonstrated that topical administration of this compound led to increased bone mass in isografted bone []. The study suggests that this effect may be mediated by enhanced bone turnover and the upregulation of bone morphogenetic protein-2 (BMP-2) and receptor activator of NF-kB ligand (RANKL) mRNA expression.

Q16: Are there known mechanisms of resistance to this compound?

A18: Research indicates that prolonged exposure to this compound can lead to the development of resistance in some cell lines. For example, one study generated a this compound-resistant mouse cell line (CR200) with a 100-fold higher resistance to the inhibitor []. This resistance was attributed to two primary defects:

    Q17: How is this compound typically analyzed and quantified?

    A17: Various analytical techniques are employed for the characterization and quantification of this compound, including:

    • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying this compound and its related compounds in various matrices, such as fermentation broth and biological samples [, , ].
    • Thin-Layer Chromatography (TLC): A simpler and more rapid method for separating and detecting this compound and related compounds, particularly useful for screening purposes [].
    • Mass Spectrometry (MS): This technique provides accurate mass measurements and structural information, often coupled with HPLC for enhanced sensitivity and selectivity [].

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